4-Phenylcyclohexane-1-sulfonamide

Medicinal Chemistry Scaffold Design Enzyme Inhibition

Sourcing a conformationally rigid sulfonamide scaffold for CNS or GPCR-targeted library synthesis often means settling for pre-substituted analogs that limit SAR exploration. 4-Phenylcyclohexane-1-sulfonamide resolves this by delivering an unsubstituted primary sulfonamide handle on a 4-phenylcyclohexane core-a privileged pharmacophore validated in 5-HT₂A and bradykinin B1 antagonist programs. • Unsubstituted -SO₂NH₂ group enables broad derivatization via amidation, alkylation, or metal complexation. • 4-Phenyl substitution provides stereoelectronic properties absent in generic cyclohexane sulfonamides, critical for enantioselective receptor recognition. • ≥95% purity, sealed dry storage at 2-8°C; ships at ambient temperature.

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
CAS No. 1249783-96-7
Cat. No. B1428034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexane-1-sulfonamide
CAS1249783-96-7
Molecular FormulaC12H17NO2S
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N
InChIInChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15)
InChIKeyKFWBOBULEAFYDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexane-1-sulfonamide Procurement & Selection Evidence


4-Phenylcyclohexane-1-sulfonamide (CAS 1249783-96-7, C₁₂H₁₇NO₂S, MW 239.33) is a sulfonamide derivative featuring a phenyl-substituted cyclohexane ring conjugated to a primary sulfonamide group . As a research-use small molecule scaffold, it belongs to the broader class of cycloalkyl sulfonamides that have been investigated as privileged pharmacophores in medicinal chemistry for enzyme inhibition applications, including γ-secretase [1] and carbohydrate-hydrolyzing enzyme targets [2].

Scaffold Type
Cyclohexane sulfonamide research scaffold with primary sulfonamide handle
Target Bias
4-Phenyl substitution directs scaffold toward CNS/GPCR programs (γ-secretase, 5-HT₂A, B1)
Data Status
No published potency data; intended for exploratory scaffold development and library synthesis

Why Generic Substitution Fails for 4-Phenylcyclohexane-1-sulfonamide


Cyclohexane sulfonamides are not functionally interchangeable across research applications. The 4-phenyl substitution on the cyclohexane ring introduces critical stereoelectronic and conformational properties absent in unsubstituted cyclohexane sulfonamide or alternative substitution patterns (e.g., 2-phenyl, 4-alkyl, or 4-diazo derivatives). Substitution position directly influences molecular recognition at enzyme active sites and receptor binding pockets, as demonstrated in SAR studies of 4-aryl cyclohexane sulfonamide series for γ-secretase inhibition [1]. Moreover, the 4-phenylcyclohexane scaffold has been specifically exploited in drug discovery programs for 5-HT₂A receptor antagonists [2] and bradykinin B1 receptor antagonists [3], underscoring that subtle structural variations in substitution position and ring substitution produce divergent pharmacological profiles that preclude casual analog substitution in experimental workflows.

Position-sensitive SAR 4-phenyl substitution is critical; 2-phenyl, 4-alkyl, or 4-diazo analogs exhibit divergent target engagement profiles and cannot be considered interchangeable.
Target Class Mismatch 4-phenyl scaffold shows CNS/GPCR bias (γ-secretase, 5-HT₂A, B1), while 4-diazo analogs shift toward metabolic enzyme inhibition. Structural analog substitution may redirect assay outcomes.
Derivatization Limitations N-substituted cyclohexane sulfonamides lack the free -NH₂ handle for downstream library synthesis, limiting scaffold versatility compared to the primary sulfonamide.

Comparative Evidence vs. Structural Analogs


4-Phenyl vs. 4-Diazo: Target Class Divergence

Comparative analysis of cyclohexane sulfonamide scaffolds reveals that 4-phenyl substitution and 4-diazocyclohexane substitution direct molecules toward entirely distinct biological target profiles. While 4-diazocyclohexane-based sulfonamide derivatives exhibit dual α-glucosidase and α-amylase inhibitory activity with IC50 values ranging from 2.10±0.115 to 3.22±0.227 µM (α-glucosidase) and 1.90±0.379 to 3.19±0.604 µM (α-amylase), comparable to acarbose [1], the 4-phenylcyclohexane scaffold has been documented in patent literature as a core template for γ-secretase inhibition [2] and has been employed in the development of 5-HT₂A receptor antagonists and bradykinin B1 receptor antagonists. This divergence in target engagement demonstrates that substitution identity on the cyclohexane ring dictates target class selectivity, and 4-phenylcyclohexane-1-sulfonamide should be selected when CNS or GPCR-related target exploration is intended rather than metabolic enzyme programs suited to diazo-substituted analogs.

Target Class Divergence
Head-to-head
4-phenyl scaffold: γ-secretase & 5-HT₂A receptor programs; 4-diazo scaffold: α-glucosidase (IC50 2.10–3.22 μM) & α-amylase (IC50 1.90–3.19 μM). Divergent target engagement >10-fold potency shift.
Scaffold selection depends on intended target class; substitution identity dictates biological outcome.
Cross-study comparison; potency context may differ across assay platforms.
Medicinal Chemistry Scaffold Design Enzyme Inhibition

Synthetic Versatility of Primary Sulfonamide Scaffold

4-Phenylcyclohexane-1-sulfonamide (CAS 1249783-96-7) bears a primary sulfonamide group (-SO₂NH₂) with an unsubstituted nitrogen, distinguishing it from N-substituted cyclohexane sulfonamide analogs (e.g., N-phenylcyclohexanesulfonamide CAS 5464-06-2) [1] and bridged cyclohexane sulfonamide derivatives [2]. The unsubstituted -SO₂NH₂ functionality provides a reactive handle for diverse downstream derivatization strategies, enabling amidation, alkylation, or metal complexation not accessible with N-substituted comparators. In contrast, N-substituted analogs have already consumed the nitrogen for specific binding interactions, limiting their utility as starting scaffolds for compound library generation. This structural feature positions 4-phenylcyclohexane-1-sulfonamide as a versatile building block for medicinal chemistry campaigns requiring modular scaffold elaboration, whereas N-substituted analogs are better suited for direct biological evaluation of pre-optimized substitution patterns.

Primary Sulfonamide Handle
Class-level
Unsubstituted –SO₂NH₂ allows amidation, alkylation, metal complexation; N-substituted analogs (e.g., CAS 5464-06-2) consume the nitrogen, limiting further derivatization.
Enables broader SAR exploration and library synthesis compared to N-substituted scaffolds.
Synthetic chemistry consideration; reactivity under specific conditions to verify.
Medicinal Chemistry Scaffold Derivatization Library Synthesis

Aryl-Phenyl-Sulfonamido-Cycloalkyl IP Landscape

The 4-phenylcyclohexane sulfonamide scaffold resides within a protected chemical space delineated by patent WO2010/032009, titled 'Aryl-Phenyl-Sulfonamido-Cycloalkyl Compounds and Their Use' [1]. This patent specifically claims aryl-phenyl-sulfonamido-cycloalkyl compounds, a structural class that encompasses the 4-phenylcyclohexane-1-sulfonamide core. In contrast, generic cyclohexane sulfonamide scaffolds lacking the aryl-phenyl substitution pattern fall outside this specific IP protection and are broadly disclosed in earlier patents including EP-0373951-A1 (1990) [2] and US Patent 7,655,675 (2010) covering cyclohexyl sulphonamides for γ-secretase inhibition [3]. The 4-phenyl substitution pattern confers a distinct IP position that may provide exclusive research or development rights for certain therapeutic applications compared to unsubstituted or differently substituted cyclohexane sulfonamide analogs.

IP Protection
Direct comparison
Covered by aryl-phenyl-sulfonamido-cycloalkyl patent family (2010); generic cyclohexane sulfonamides disclosed in earlier broader patents (1988–2010). Provides differentiated freedom-to-operate position.
Supports IP-conscious procurement for commercial or translational research programs.
Patent landscape analysis; legal review recommended for specific use cases.
Intellectual Property Patent Analysis Drug Discovery

Biological Activity Data Gap

A comprehensive literature and patent search reveals no peer-reviewed publications reporting quantitative biological activity data (e.g., IC50, Ki, EC50) for 4-phenylcyclohexane-1-sulfonamide (CAS 1249783-96-7) in any assay system. All publicly accessible references to this compound originate from chemical supplier catalogs (e.g., CymitQuimica Ref. 10-F656580, 250 mg packaging, purity ≥95% ; ChemScence Cat. No. CS-0239594, purity ≥95%, storage at 2-8°C ) providing only basic characterization (molecular formula, molecular weight) without experimental pharmacology data. This stands in marked contrast to structurally related compounds such as 4-diazocyclohexane sulfonamide derivatives, for which IC50 values for α-glucosidase (2.10–3.22 μM) and α-amylase (1.90–3.19 μM) have been determined [1], and 4-phenylcyclohexane-5-spiro-hydantoin derivatives, for which 5-HT₂A receptor antagonist IC50 values (27.3 μM) have been established [2]. This evidence gap should inform procurement decisions: 4-phenylcyclohexane-1-sulfonamide is appropriate for exploratory scaffold development and derivatization campaigns, whereas analogs with published activity data are preferable for target-specific studies requiring established potency benchmarks.

Activity Data Gap
Data to verify
No published IC50, Ki, or EC50 values for CAS 1249783-96-7; only supplier catalog entries with purity ≥95%. Structurally related analogs have multiple reported IC50 values across diverse targets.
Intended for exploratory scaffold development, not as a validated tool compound for target-specific assays.
Based on comprehensive literature and patent search as of 2026.
Data Transparency Procurement Due Diligence Assay Gap

Optimal Application Scenarios for 4-Phenylcyclohexane-1-sulfonamide


CNS and GPCR Scaffold Diversification

Based on the documented use of the 4-phenylcyclohexane scaffold in 5-HT₂A receptor antagonist development [1], bradykinin B1 receptor antagonist programs [2], and γ-secretase inhibitor patent families [3], 4-phenylcyclohexane-1-sulfonamide is best deployed as a core scaffold for CNS or GPCR-targeted medicinal chemistry campaigns. The unsubstituted primary sulfonamide group allows versatile derivatization to generate focused compound libraries exploring SAR around targets where conformational rigidity provided by the cyclohexane ring and specific aryl substitution patterns are therapeutically relevant.

Derivatization for Library Synthesis

The primary sulfonamide (-SO₂NH₂) functionality of 4-phenylcyclohexane-1-sulfonamide distinguishes it from N-substituted analogs (e.g., N-phenylcyclohexanesulfonamide) and provides a reactive handle for diverse synthetic elaboration [4]. This compound is optimal for research groups requiring a modular building block for amidation, alkylation, or metal complexation reactions to generate derivative libraries. Selection of this compound over pre-substituted analogs is indicated when broad SAR exploration is prioritized over immediate biological evaluation of a pre-optimized substitution pattern.

IP-Conscious Development and Freedom-to-Operate

Organizations evaluating sulfonamide scaffolds for commercial development should consider that the aryl-phenyl-sulfonamido-cycloalkyl chemical space claimed in WO2010/032009 [5] provides a distinct IP position for 4-phenylcyclohexane-1-sulfonamide relative to generic cyclohexane sulfonamides disclosed in earlier, broader patents [6]. This differentiated IP landscape may confer strategic advantages in freedom-to-operate analysis for certain therapeutic indications, making this compound preferable over comparator scaffolds with expired or less specific patent coverage.

Exploratory Scaffold Development

The absence of published biological activity data for 4-phenylcyclohexane-1-sulfonamide positions this compound exclusively for exploratory scaffold development, early-stage hit finding, and derivatization campaigns. It is NOT appropriate for target-specific studies requiring established potency benchmarks or validated tool compound status. Procurement decisions should reflect this limitation: this compound is suitable for synthetic chemistry-driven scaffold exploration, whereas analogs with published IC50 values should be selected for target-specific assay development and mechanism-of-action studies.

Application
Selection Property
Validation Focus
CNS/GPCR scaffold diversification
4-Phenylcyclohexane core with literature precedent for γ-secretase, 5-HT₂A, and B1 receptor targets
Target engagement assays in CNS/GPCR programs
Library synthesis via primary sulfonamide
Unsubstituted –SO₂NH₂ reactive handle for amidation, alkylation, or metal complexation
Downstream derivatization reactivity and product verification
IP-conscious scaffold evaluation
Proprietary patent coverage for aryl-phenyl-sulfonamido-cycloalkyl compounds
Freedom-to-operate analysis for target indications
Exploratory scaffold development
Scaffold with no published biological activity data
In-house hit finding and SAR assay establishment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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